molecular formula C10H13NO2 B166741 3,5-Xylyl methylcarbamate CAS No. 2655-14-3

3,5-Xylyl methylcarbamate

Cat. No.: B166741
CAS No.: 2655-14-3
M. Wt: 179.22 g/mol
InChI Key: CVQODEWAPZVVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Xylyl methylcarbamate (CAS 2655-14-3), also known as XMC, is a carbamate insecticide provided for scientific research applications. It is a colorless, crystalline solid with the molecular formula C₁₀H₁₃NO₂ and a molecular mass of 179.22 g/mol . This compound is primarily used in agricultural research for controlling pests such as leafhoppers and planthoppers, with historical applications in rice and tea crops . Its main mode of action is as a contact insecticide that acts as a reversible acetylcholinesterase (AChE) inhibitor . By suppressing the action of acetylcholine esterase, it causes acetylcholine to accumulate in the synaptic cleft, leading to continuous neurotransmission and insect paralysis . The compound is of particular research interest due to its specific effects on Hymenoptera and its properties as a biodegradable pesticide . From a physico-chemical perspective, this compound has a melting point of 99°C, a water solubility of 470 mg/L at 20°C, and a vapor pressure of 6.88 mPa, indicating moderate volatility . It has a log P of 2.23, suggesting low bioaccumulation potential . Researchers should note that this substance is classified as a cholinesterase inhibitor and is considered a Highly Hazardous Chemical by the Pesticide Action Network (PAN) . Appropriate safety precautions must be taken during handling. This product is strictly for research use in laboratory settings and is not intended for personal, domestic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQODEWAPZVVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058042
Record name XMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB], Solid
Record name 3,5-Xylyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,5-Dimethylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C
Record name 3,5-XYLYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,5-Dimethylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.54
Record name 3,5-XYLYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00036 [mmHg]
Record name 3,5-Xylyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless crystalline solid /Technical grade, 97% pure/

CAS No.

2655-14-3
Record name 3,5-Xylyl methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2655-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Xylyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maqbarl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name XMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-XYLYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z6GJ0V0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-XYLYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,5-Dimethylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 °C
Record name 3,5-XYLYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,5-Dimethylphenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Action and Target Interactions

Acetylcholinesterase Inhibition Dynamics

3,5-Xylyl methylcarbamate, a member of the carbamate (B1207046) class of compounds, functions primarily as a cholinesterase inhibitor. nih.govhaz-map.com Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). toxno.com.au Carbamates like this compound form unstable complexes with acetylcholinesterase by carbamoylating the active site of the enzyme. nih.govtoxno.com.au This inhibition of AChE leads to an accumulation of acetylcholine at nerve and muscle junctions, causing continued nerve impulse transmission and sustained muscle contractions. toxno.com.au

The interaction between this compound and AChE is a complex process influenced by the chemical structure of the carbamate. The positioning of the alkyl group on the phenyl ring is a critical determinant of the compound's inhibitory activity. For phenyl carbamate compounds, the meta-position, as seen in this compound, generally yields the most potent AChE inhibitors. vt.edu This is thought to be due to the optimal distance it creates between the carbonyl group and the substituent group for binding to the enzyme's active site. vt.edu

The process of inhibition can be described by a three-step model:

Reversible binding: The inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a Michaelis-Menten complex (EI).

Carbamoylation: The enzyme is then carbamoylated, resulting in a carbamoylated enzyme (E-C) and the release of the leaving group (the phenol).

Decarbamoylation: The carbamoylated enzyme is subsequently hydrolyzed, regenerating the free enzyme.

Table 1: Key Aspects of Acetylcholinesterase Inhibition by this compound

Feature Description
Target Enzyme Acetylcholinesterase (AChE) nih.govtoxno.com.au
Mechanism Carbamoylation of the enzyme's active site nih.govvulcanchem.com
Effect Accumulation of acetylcholine toxno.com.au
Structural Influence The meta-position of the xylyl group enhances inhibitory potency vt.edu
Nature of Inhibition Reversible nih.govtoxno.com.au

Substrate-Enzyme Kinetics in Carbamoylation

The interaction between this compound and acetylcholinesterase follows a kinetic model analogous to that of a substrate and an enzyme. The process involves the formation of an initial, reversible enzyme-inhibitor complex, followed by the carbamoylation of a serine hydroxyl group within the active site of AChE. This two-step process can be represented by the following equation:

E + CX ⇌ E·CX → EC + X

Where:

E represents the free enzyme (acetylcholinesterase).

CX is the carbamate inhibitor (this compound).

E·CX is the reversible enzyme-inhibitor complex.

EC is the carbamoylated enzyme.

X is the leaving group (3,5-xylenol).

Research has shown that for various carbamates, the substituents on the phenyl ring significantly influence the kinetics of the interaction. While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of carbamate-AChE interactions apply. For instance, studies on similar compounds like Zectran (4-dimethylamino-3,5-xylyl methylcarbamate) demonstrate that the carbamate-esterase complex is readily reversible. usda.gov

Reversibility of Cholinesterase Inhibition by this compound

A defining characteristic of cholinesterase inhibition by this compound and other carbamates is its reversibility. nih.govtoxno.com.auvulcanchem.com The carbamoylated acetylcholinesterase complex is unstable and undergoes hydrolysis, which regenerates the active enzyme. nih.gov This process is known as decarbamoylation.

The rate of decarbamoylation (kd) is a crucial factor in the duration of the inhibitory effect. The spontaneous reactivation of the inhibited enzyme distinguishes carbamate poisoning from that of organophosphates, where the phosphorylated enzyme is generally much more stable. The reversibility of the carbamate-cholinesterase complex means that the signs of intoxication can disappear relatively quickly as the enzyme is regenerated. tandfonline.com For example, in studies with the related compound Zectran, maximum cholinesterase inhibition was observed 15 to 30 minutes after ingestion, with recovery being practically complete after 8 hours. usda.gov This rapid recovery is a direct consequence of the reversibility of the enzyme inhibition. usda.govresearchgate.net

The reversible nature of this inhibition has practical implications. For instance, when testing for exposure, blood samples must be analyzed promptly, as storage, even at cold temperatures, can lead to the reversal of the carbamate-cholinesterase complex, potentially giving a false-negative result. usda.gov

Table 2: Factors Influencing the Reversibility of AChE Inhibition

Factor Role in Reversibility
Decarbamoylation Rate (kd) The rate at which the carbamoylated enzyme is hydrolyzed to regenerate the free enzyme. vt.edu
Stability of the Carbamoylated Enzyme Carbamate-enzyme complexes are inherently unstable, facilitating reversal. nih.govtoxno.com.au
Chemical Structure of the Carbamate The nature of the carbamoyl (B1232498) group influences the stability of the inhibited enzyme and thus the rate of decarbamoylation. vt.edu

Structure Activity Relationships Sar in 3,5 Xylyl Methylcarbamate and Analogues

Influence of Molecular Architecture on Cholinesterase Binding Affinity

The effectiveness of carbamate (B1207046) insecticides like 3,5-xylyl methylcarbamate is primarily determined by their ability to bind to the active site of acetylcholinesterase. This binding, which leads to the carbamoylation of a serine hydroxyl group within the enzyme, is a reversible process. nih.govacs.org The affinity of the carbamate for the enzyme is a crucial factor in its inhibitory potency. acs.org

The molecular architecture of the carbamate plays a pivotal role in this binding affinity. For phenyl N-methylcarbamates, the nature and position of substituents on the phenyl ring significantly influence their interaction with the enzyme. The stereochemistry of these substituents can be more critical in determining toxicity than their electronic (inductive and mesomeric) effects. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches in Carbamate Design

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. tandfonline.complos.org In the context of carbamate insecticides, QSAR models are invaluable tools for predicting the insecticidal potency of new, unsynthesized analogs and for guiding the rational design of more effective and selective compounds. tandfonline.comresearchgate.net

These models are developed by analyzing a series of related compounds, such as various substituted phenyl N-methylcarbamates, and correlating their measured biological activities (e.g., IC50 values for AChE inhibition) with a range of calculated molecular descriptors. plos.orgplos.org These descriptors can encompass electronic, steric, hydrophobic, and topological properties of the molecules. researchgate.net

For instance, a QSAR study on a series of carbamate derivatives identified the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen as key features influencing anti-acetylcholinesterase activity. plos.org The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. plos.orgplos.org A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. researchgate.net

The application of QSAR in carbamate design has been shown to be successful. For example, QSAR models for carbamates have demonstrated good predictability with high correlation coefficients (r²) between the predicted and experimental biological activities. tandfonline.comresearchgate.net

Table 1: Example of Descriptors Used in QSAR Models for Carbamate Insecticides

Descriptor CategorySpecific Descriptor ExampleRelevance to Activity
Electronic Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Relates to the molecule's ability to accept electrons, which can be important in binding interactions. plos.org
Steric/Topological Connolly Accessible AreaRepresents the surface area of the molecule accessible to a solvent, influencing how it fits into the enzyme's active site. plos.org
Constitutional Hydrogen PercentageCan influence hydrogen bonding potential and overall polarity. plos.org
Physicochemical 1-Octanol/Water Partition Coefficient (logP)A measure of the compound's hydrophobicity, which affects its ability to cross biological membranes. tandfonline.com

Impact of Substituent Modifications on Insecticidal Efficacy

Systematic variation of substituents has shown that even minor changes can lead to significant differences in activity. capes.gov.br For example, the position of a substituent (ortho, meta, or para) on the phenyl ring is critical. scispace.com It has been observed that separate QSAR equations are often needed for ortho-, meta-, and para-substituted molecules to accurately describe their interaction with AChE, indicating that the position of the substituent fundamentally changes the binding mode. scispace.com

The nature of the substituent is also crucial. Electron-withdrawing or electron-donating groups can alter the electronic properties of the carbamate ester, potentially influencing the rate of carbamoylation. nih.gov However, studies have shown that for methylcarbamates, a strong electron-withdrawing substituent on the aryl moiety is not a prerequisite for high anticholinesterase activity, unlike in the case of organophosphates. nih.gov

The size and shape of the substituent are also important factors. Bulky groups can either enhance binding through favorable steric interactions or hinder it by preventing the molecule from fitting into the active site. The stereochemistry of the substituent, as mentioned earlier, plays a dominant role in determining toxicity. acs.org

Metabolic Transformations of 3,5 Xylyl Methylcarbamate

Biotransformation Pathways in Biological Systems

The metabolic fate of 3,5-Xylyl methylcarbamate in living organisms involves a series of enzymatic reactions designed to detoxify and eliminate the compound. These pathways are crucial for determining the compound's persistence and biological activity.

In various organisms, this compound undergoes enzymatic hydrolysis of the carbamate (B1207046) ester bond, a common metabolic pathway for carbamate insecticides. who.int This reaction is catalyzed by esterases, particularly cholinesterases which are the primary target of this class of insecticides, as well as other non-specific esterases found in tissues like the liver. nih.gov The hydrolysis of the carbamate linkage results in the formation of 3,5-xylenol and methylcarbamic acid. nih.gov

Oxidation is another significant biotransformation pathway. These reactions are primarily carried out by mixed-function oxidase (MFO) systems, which are abundant in the liver of mammals and in various tissues of insects. tandfonline.comvt.edu The oxidation can occur at different sites on the this compound molecule, including the aromatic ring and the methyl groups attached to it. nih.gov

The rate and extent of these enzymatic reactions can vary significantly between species, influencing the selective toxicity of the insecticide. For instance, the rapid metabolism in mammals is a key factor in their relatively lower susceptibility compared to insects.

In vivo studies have been conducted in various organisms to identify the metabolic products of this compound. In insects such as the green rice leafhopper (Nephotettix cincticeps) and the smaller brown planthopper (Laodelphax striatellus), the penetration of the compound is rapid, leading to the formation of 10 to 12 different metabolites. nih.gov One of the identified metabolites in these insects is the N-hydroxymethyl derivative. nih.gov

In mammals, such as rats, orally administered this compound is readily absorbed and extensively metabolized. tandfonline.com The primary route of elimination is through the urine, with a smaller percentage excreted in the feces. nih.govtandfonline.com The parent compound is found in very small amounts in the urine, indicating efficient metabolism. tandfonline.com Major degradation products identified in rat urine include 3-methyl-4-carboxyphenyl N-methylcarbamate and its N-hydroxymethyl analog. tandfonline.com The direct hydrolysis product, 3,4-dimethylphenol (B119073), and its conjugates are found in much smaller quantities. tandfonline.com

Studies with the related compound mexacarbate (B1676544) (4-dimethylamino-3,5-xylyl methylcarbamate) in dogs have shown that metabolism occurs through hydrolysis to 4-dimethylamino-3,5-xylenol (B1221222) and demethylation of the 4-dimethylamino group. echemi.comnih.gov In vitro studies using human liver preparations have identified metabolites such as 4-methylformamido-3,5-xylyl methylcarbamate, 4-amino-3,5-xylyl-methylcarbamate, 4-methylamino-3,5-xylyl-methylcarbamate, and 4-dimethylamino-3,5-xylyl-N-hydroxymethylcarbamate, along with some 4-dimethylamino-3,5-xylenol. echemi.com

N-hydroxymethylation is a key oxidative metabolic pathway for this compound. nih.gov This reaction involves the oxidation of the N-methyl group of the carbamate moiety, leading to the formation of an N-hydroxymethyl derivative. This metabolite has been identified in insects. nih.gov This initial hydroxylation can be a prelude to N-demethylation.

Ring hydroxylation is another important oxidative pathway, where a hydroxyl group is introduced onto the aromatic (xylyl) ring. nih.gov This process is catalyzed by microsomal enzymes and can lead to various hydroxylated metabolites. tandfonline.com Furthermore, the methyl groups on the benzene (B151609) ring can also be oxidized. nih.govtandfonline.com For instance, in the case of 3,4-dimethylphenyl N-methylcarbamate, one of the ring methyl groups is oxidized to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. tandfonline.com This results in the formation of 3-methyl-4-carboxyphenyl N-methylcarbamate. tandfonline.com

These hydroxylation reactions increase the water solubility of the compound, facilitating its conjugation with molecules like glucuronic acid or sulfate, and subsequent excretion from the body.

In Vivo Metabolic Profiles and Metabolite Identification

Environmental Degradation Pathways

The fate of this compound in the environment is governed by both biotic and abiotic processes. Understanding its degradation pathways is essential for assessing its environmental persistence and potential for contamination.

Hydrolytic Stability and pH Dependence

The hydrolytic stability of this compound is significantly influenced by the pH of the aqueous medium. nih.gov It is rapidly hydrolyzed in alkaline conditions. nih.gov Conversely, it is relatively stable in neutral and weakly acidic aqueous solutions. nih.gov This pH-dependent hydrolysis is a characteristic feature of many carbamate insecticides. nih.gov

For the structurally similar compound methiocarb (B1676386) (4-methylthio-3,5-xylyl methylcarbamate), the hydrolysis half-life at 22°C is greater than one year at pH 4, less than 35 days at pH 7, and only 6 hours at pH 9. agropages.com A similar trend is expected for this compound, where the rate of hydrolysis increases with increasing pH. The hydrolysis reaction breaks the carbamate ester linkage, yielding 3,5-xylenol and methylcarbamic acid. nih.gov This degradation pathway is a primary mechanism for the dissipation of the compound in alkaline soils and waters.

Photolytic Transformations and Products

This compound is reported to be stable to light. nih.govvulcanchem.com However, the photolysis of carbamates, in general, can lead to hydrolysis to the corresponding phenol (B47542) or rearrangements to other products. annualreviews.org The presence of other functional groups or substances in the environment can lead to a more diverse range of photoproducts. annualreviews.org

Studies on the photolysis of related carbamate insecticides provide insights into potential transformation pathways. For example, the photolysis of Meobal (3,4-dimethylphenyl N-methylcarbamate) in solution produces 3,4-dimethylphenol and hydroxylated benzamide (B126) derivatives. researchgate.net The photolysis of Zectran (4-dimethylamino-3,5-xylyl methylcarbamate) yields products resulting from a photo-Fries rearrangement and cleavage of the carbon-nitrogen bond in the dimethylamino group. annualreviews.org While this compound itself is considered stable to sunlight, its degradation under specific environmental conditions, potentially influenced by sensitizers, cannot be entirely ruled out without specific studies. nih.gov

Insecticide Resistance Mechanisms and Management Strategies

Biochemical Basis of Resistance to Carbamate (B1207046) Insecticides

The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. nih.govherts.ac.uk However, insects have evolved sophisticated biochemical defenses to counteract the toxic effects of these compounds. These mechanisms can be broadly categorized into two main types: enhanced metabolic detoxification and alterations in the target site. capes.gov.brnih.gov

Enhanced Detoxification by Esterases and Glutathione (B108866) S-Transferases (GSTs)

One of the primary ways insects develop resistance is by increasing their ability to metabolize and detoxify insecticides before they can reach their target site. nih.gov Carboxylesterases (CarEs) and glutathione S-transferases (GSTs) are two major enzyme families implicated in this process. mdpi.comnih.gov

Carboxylesterases can hydrolyze the ester bonds present in carbamate insecticides, rendering them non-toxic. researchgate.net Increased activity of these enzymes has been frequently observed in organophosphate and carbamate-resistant insect populations. nih.govmdpi.com This enhanced enzymatic activity can be a result of gene amplification, leading to the production of more enzyme, or mutations that increase the catalytic efficiency of the enzyme. capes.gov.br

Glutathione S-transferases contribute to detoxification by catalyzing the conjugation of glutathione to the insecticide or its metabolites, making them more water-soluble and easier to excrete. nih.gov Elevated GST activity has been linked to resistance against various insecticides, including carbamates, in several insect species. nih.gov

A summary of research findings on the role of these detoxification enzymes in carbamate resistance is presented below:

Enzyme FamilyMechanism of Action in DetoxificationImplication in Carbamate Resistance
Carboxylesterases (CarEs) Hydrolysis of the carbamate ester linkage. researchgate.netIncreased activity is a common resistance mechanism. nih.govmdpi.com
Glutathione S-Transferases (GSTs) Conjugation of glutathione to the insecticide or its metabolites for excretion. nih.govElevated levels are associated with resistance in various insect species. nih.gov

Role of Cytochrome P450 Monooxygenases in Metabolism-Based Resistance

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. researchgate.netmdpi.com They are often the primary line of defense, converting lipophilic insecticides into more polar, water-soluble metabolites that can be more easily excreted. researchgate.net

In the context of carbamate resistance, P450s can detoxify compounds like 3,5-Xylyl methylcarbamate through various oxidative reactions, such as hydroxylation of the benzene (B151609) ring and its methyl substituents. nih.govresearchgate.net The overexpression of specific P450 genes is a well-documented mechanism of resistance in many insect species. researchgate.netmdpi.comnih.gov This can lead to cross-resistance, where resistance to one type of insecticide confers resistance to other, chemically different insecticides that are metabolized by the same P450 enzymes. mdpi.com For example, overexpression of certain P450s has been linked to cross-resistance between pyrethroids and carbamates. mdpi.comresearchgate.net

Studies have shown that the metabolism of carbamates by P450s can result in several metabolites, and the specific metabolic pathways can differ between species. For instance, in both human and rat liver studies, ring hydroxylation and N-dealkylation were identified as major oxidative metabolic pathways for several methylcarbamates. researchgate.net

Alterations in Target Site Acetylcholinesterase (AChE) Activity and Sensitivity

The primary target of carbamate insecticides is the enzyme acetylcholinesterase (AChE), which is essential for nerve impulse transmission. nih.govherts.ac.uk Carbamates inhibit AChE by carbamylating the active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. annualreviews.org

A significant mechanism of resistance involves modifications to the AChE enzyme that reduce its sensitivity to inhibition by carbamates. capes.gov.brdntb.gov.uaoup.com This "target-site insensitivity" is typically caused by point mutations in the gene encoding AChE. capes.gov.br These mutations alter the structure of the enzyme's active site, making it less likely to be bound and inhibited by the insecticide, while still allowing it to perform its normal physiological function, albeit sometimes with reduced efficiency. dntb.gov.uaoup.com

The presence of an insensitive AChE is a major factor in resistance to both organophosphate and carbamate insecticides. dntb.gov.uaoup.com In some cases, the same mutations can confer resistance to both classes of insecticides. researchgate.net The level of resistance conferred by an insensitive AChE can be substantial and may render carbamate insecticides ineffective. oup.com

Polyfactorial Nature of Insecticide Resistance

Insecticide resistance is rarely a simple phenomenon caused by a single mechanism. More commonly, it is "polyfactorial" or "multifactorial," meaning that multiple resistance mechanisms can coexist within an individual insect or a population. ksu.eduresearchgate.net An insect population may exhibit a combination of enhanced metabolic detoxification (via esterases, GSTs, and P450s) and target-site insensitivity (altered AChE). ksu.eduresearchgate.net

This complexity presents a significant challenge for resistance management. For example, a population of the western flower thrips, Frankliniella occidentalis, has been shown to possess several potential resistance mechanisms, including reduced penetration of the insecticide, detoxification by multiple enzyme families, and an altered AChE. researchgate.net Similarly, studies on Aedes aegypti from Madeira Island revealed resistance to pyrethroids, carbamates, and organophosphates mediated by a combination of metabolic resistance and target-site mutations. plos.org

The presence of multiple resistance mechanisms can lead to broad cross-resistance, where resistance to one insecticide extends to others with different modes of action. ksu.edu

Synergist Studies in Resistance Mechanism Elucidation

Synergists are chemicals that, while often having low toxicity on their own, can enhance the effectiveness of an insecticide when used in combination. chemrj.org They are invaluable research tools for investigating the mechanisms of insecticide resistance. chemrj.orgslideshare.net Synergists work by inhibiting specific metabolic enzymes that would otherwise detoxify the insecticide. chemrj.org

Piperonyl butoxide (PBO) is a classic synergist that inhibits cytochrome P450 monooxygenases. nih.govchemrj.org If the toxicity of an insecticide like this compound is significantly increased in a resistant insect strain when co-applied with PBO, it strongly suggests that P450-mediated metabolism is a major resistance mechanism in that strain. nih.gov Similarly, other synergists can be used to implicate the involvement of esterases.

Synergist studies can help to dissect the contributions of different resistance mechanisms within a population. slideshare.net For example, if a resistant population remains resistant to a carbamate even in the presence of a synergist that blocks metabolic detoxification, it points towards target-site insensitivity as an additional or primary resistance mechanism. slideshare.net Studies have demonstrated the use of synergists like PBO to confirm the role of P450s in resistance to carbamates in various insect species, including the housefly and Aedes aegypti. nih.govplos.orgnih.gov

The table below illustrates how synergists are used to identify resistance mechanisms:

SynergistTarget Enzyme(s)Interpretation of Increased Insecticide Toxicity
Piperonyl Butoxide (PBO) Cytochrome P450 monooxygenases nih.govchemrj.orgImplicates P450-mediated detoxification as a resistance mechanism.
DEF (S,S,S-tributyl phosphorotrithioate) EsterasesSuggests esterase-mediated detoxification is contributing to resistance.
DEM (diethyl maleate) Glutathione S-Transferases (GSTs)Indicates a role for GSTs in the resistance profile.

By using a panel of synergists, researchers can gain a clearer picture of the polyfactorial nature of resistance in a given insect population and develop more effective resistance management strategies. slideshare.net

Analytical Methodologies for 3,5 Xylyl Methylcarbamate and Its Metabolites

Chromatographic Techniques for Compound and Residue Analysis

Chromatography stands as the cornerstone for the separation and analysis of 3,5-Xylyl methylcarbamate and its metabolites. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for residue analysis.

Gas Chromatography (GC) and its Challenges

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of many carbamate (B1207046) pesticides, including this compound, by GC presents significant challenges. nih.gov The primary issue is the thermal lability of these compounds. nih.gov At the high temperatures typically used in GC injectors and columns, this compound can degrade, leading to inaccurate quantification and the potential for misidentification. nih.gov This thermal instability necessitates alternative approaches, such as derivatization, to convert the analyte into a more thermally stable form suitable for GC analysis. nih.gov

Residue analysis may involve the hydrolysis of this compound to its corresponding phenol (B47542), 3,5-xylenol, which is then derivatized for measurement by gas-liquid chromatography. nih.gov For instance, a method for monitoring Mesurol (4-(methylthio)-3,5-xylyl-N-methyl carbamate), a structurally related compound, and its metabolites involves derivatization with trifluoroacetic anhydride (B1165640) before GC analysis. nih.gov Despite these challenges, GC-based methods, especially when coupled with sensitive detectors, remain a viable option, provided that appropriate sample preparation and derivatization steps are employed to mitigate the effects of thermal degradation.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), has emerged as a preferred method for the analysis of carbamate pesticides due to its ability to handle thermally labile and non-volatile compounds without the need for derivatization prior to injection. Reversed-phase HPLC on a C18 column is commonly used for the separation of N-methylcarbamates. epa.gov

A widely adopted approach for the detection of carbamates, including those structurally similar to this compound, is HPLC with post-column derivatization. In this technique, the separated analytes are hydrolyzed with a base, such as sodium hydroxide (B78521), at an elevated temperature after eluting from the column. The resulting methylamine (B109427) is then reacted with a fluorescent labeling agent, like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to form a highly fluorescent derivative. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. This method is applicable to the determination of N-methylcarbamates in various water samples, including ground water and finished drinking water.

The following table summarizes typical conditions for HPLC analysis of carbamates:

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient elution with methanol (B129727) and water
Post-Column Hydrolysis Sodium hydroxide (NaOH) at ~95°C
Derivatization Reagent o-phthalaldehyde (OPA) and 2-mercaptoethanol
Detector Fluorescence Detector

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Metabolite Profiling

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the identification of this compound, with spectral libraries available for comparison. nih.gov However, due to the aforementioned thermal lability, derivatization is often a prerequisite for reliable GC-MS analysis of carbamates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become the gold standard for pesticide residue analysis, including carbamates. This technique combines the excellent separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. shimadzu.comresearchgate.net LC-MS/MS is particularly valuable for metabolite profiling, as it can detect and identify multiple metabolites in a single run. For example, a method using modified QuEChERS extraction followed by LC-MS/MS has been developed for the simultaneous determination of 18 carbamate and triazole pesticides in soil. researchgate.net This approach offers high sensitivity, with method detection limits in the range of 0.010 to 0.130 µg/kg. researchgate.net The use of electrospray ionization (ESI) is common, and the system can be operated in both positive and negative ion modes to cover a wide range of compounds. shimadzu.comshimadzu.com

The table below outlines the key features of hyphenated techniques for this compound analysis:

TechniqueAdvantagesApplications
GC-MS High resolving power, extensive spectral libraries. nih.govIdentification of the parent compound (often after derivatization).
LC-MS/MS High sensitivity and selectivity, suitable for thermally labile compounds, enables simultaneous analysis of multiple analytes. shimadzu.comresearchgate.netResidue analysis in complex matrices (food, soil), metabolite profiling. researchgate.net

Spectroscopic Detection Methods

In addition to mass spectrometry, other spectroscopic methods are employed for the detection of this compound. Ultraviolet (UV) spectroscopy can be used for product analysis. nih.gov This method typically involves the hydrolysis of the carbamate to 3,5-xylenol, which is then measured by UV spectroscopy. nih.govhaz-map.com

Fluorescence spectroscopy is another key detection method, particularly in conjunction with HPLC. As described in the LC section, the post-column derivatization of the hydrolyzed carbamate with OPA yields a highly fluorescent product, allowing for very sensitive detection. This fluorescence detection is specific to N-methylcarbamates and N-methylcarbamoyloximes that hydrolyze to form methylamine.

Sample Preparation and Derivatization Strategies for Analytical Accuracy

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results for this compound. The choice of technique depends on the sample matrix and the subsequent analytical method.

Extraction: For water samples, direct injection after filtration is sometimes possible. For solid samples like soil, extraction with organic solvents is necessary. A common method is shaking extraction with a mixture of acetone (B3395972) and dichloromethane. researchgate.netscribd.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with modifications, is widely used for extracting pesticide residues from various food and environmental matrices. shimadzu.comresearchgate.net This method typically involves an extraction step with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). researchgate.net

Cleanup/Purification: Extracts from complex matrices often contain co-extractives that can interfere with the analysis. Cleanup procedures are therefore essential. Solid-phase extraction (SPE) is a common technique used to purify extracts. For the QuEChERS method, d-SPE with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) is used to remove interferences. researchgate.net

Derivatization: As mentioned previously, derivatization is often necessary for the GC analysis of carbamates to improve their thermal stability and chromatographic behavior. nih.govnih.gov A common strategy is the hydrolysis of the carbamate to its phenolic form (3,5-xylenol) followed by derivatization. nih.gov Another approach involves derivatizing the intact carbamate. For example, trifluoroacetic anhydride (TFAA) has been used to create stable derivatives of carbamates for GC analysis with a flame photometric detector. nih.gov

For HPLC analysis, post-column derivatization is a key strategy for enhancing detection sensitivity, especially with fluorescence detectors.

The following table provides a summary of sample preparation and derivatization strategies:

StrategyDescriptionPurpose
Liquid-Liquid Extraction Partitioning the analyte between the aqueous sample and an immiscible organic solvent.Extraction from aqueous samples.
Solid-Phase Extraction (SPE) Passing the sample through a solid sorbent to retain the analyte, which is then eluted with a solvent. Extraction and cleanup from water samples.
QuEChERS Extraction with acetonitrile followed by d-SPE cleanup. researchgate.netRapid extraction and cleanup from complex matrices like soil and food. shimadzu.comresearchgate.net
Hydrolysis & Derivatization Chemical breakdown to 3,5-xylenol followed by reaction to form a more stable or detectable compound. nih.govTo enable GC analysis and UV spectroscopic detection. nih.gov
TFAA Derivatization Reaction with trifluoroacetic anhydride. nih.govTo form thermally stable derivatives for GC analysis. nih.gov
Post-Column Derivatization (OPA) Reaction with o-phthalaldehyde after HPLC separation. To form highly fluorescent derivatives for sensitive LC detection.

Ecological Dynamics and Environmental Fate Modeling

Environmental Persistence and Dissipation in Various Compartments

The persistence of 3,5-Xylyl methylcarbamate in the environment is influenced by its stability under different conditions. It is known to be stable to light and at temperatures below 90°C. nih.gov However, it undergoes rapid hydrolysis in alkaline media, while showing relative stability in neutral and weakly acidic aqueous solutions. agropages.com

In soil, this compound is subject to degradation through both abiotic and biotic hydrolysis. nih.gov The primary degradation pathway in soil involves hydrolysis to 3,5-xylenol and N-methylcarbamic acid. agropages.com Photolysis is not considered a significant degradation pathway in either soil or water. nih.gov The persistence of carbamates in soil is influenced by several factors, including volatility, soil type, moisture, adsorption, pH, temperature, and photodecomposition. who.int

In aquatic environments, the dissipation of this compound is primarily driven by hydrolysis. nih.gov While stable in acidic buffers, its degradation accelerates as the pH becomes neutral to alkaline. apvma.gov.au For instance, the extrapolated half-life in an acidic buffer was 321 days, which decreased to 24 days at a neutral pH and further to 0.21 days in an alkaline buffer. apvma.gov.au Volatilization from water surfaces is not expected to be a significant removal mechanism. nih.gov

When released into the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals, with an estimated half-life of 5.6 hours. nih.gov Any of the compound that is bound to particulate matter may be removed from the atmosphere through dry deposition. nih.gov

Table 1: Environmental Persistence of this compound

Environmental CompartmentPrimary Dissipation/Degradation Mechanism(s)Key Influencing FactorsSignificance
Soil Abiotic and biotic hydrolysisSoil type, moisture, pH, temperatureSlow degradation nih.gov
Water HydrolysispH (rapid in alkaline conditions)Slow degradation in neutral/acidic water nih.govagropages.com
Air Reaction with hydroxyl radicalsSunlightShort half-life for vapor phase nih.gov

Adsorption and Leaching Characteristics in Soil Systems

The mobility of this compound in soil is generally considered to be low. nih.gov The compound's interaction with soil particles plays a crucial role in its potential to move through the soil profile and reach groundwater.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of chemicals in soil. An estimated Koc value of 389 suggests that this compound will be moderately adsorbed onto soil. nih.gov However, experimental findings indicate that its adsorption to soil can be stronger than this estimated value suggests. nih.gov It has been proposed that this compound can form a complex with humus materials in the soil, leading to irreversible adsorption. nih.gov This strong binding to organic matter limits its leaching potential. vulcanchem.com Consequently, the likelihood of leaching decreases as the organic carbon content of the soil increases. nih.gov

Studies on the related compound methiocarb (B1676386) (4-methylthio-3,5-xylyl methylcarbamate) provide further insight into the behavior of such carbamates. Methiocarb exhibits strong sorption to soils and has low mobility. apvma.gov.au Column leaching studies have confirmed these findings. apvma.gov.au For example, in a study using soil columns, leachate was only contaminated in sandy loam, suggesting that in soils with higher clay or organic matter content, movement is significantly restricted. apvma.gov.au

Table 2: Soil Adsorption and Mobility of this compound

ParameterValue/CharacteristicImplication for Environmental Fate
Estimated Koc Value 389 nih.govModerate adsorption to soil is expected. nih.gov
Experimental Adsorption Stronger than estimated, forms complexes with humus. nih.govReduced mobility and leaching potential. nih.gov
Mobility in Soil Low nih.govUnlikely to leach significantly into groundwater, especially in soils with high organic content. nih.gov

Metabolite Mobility and Environmental Distribution

While the parent compound, this compound, exhibits low mobility, the characteristics of its metabolites can differ significantly, influencing their distribution in the environment. In insects, metabolism primarily involves the hydroxylation of the benzene (B151609) ring and the ring's methyl substituents. agropages.com The N-hydroxymethyl metabolite has been identified as one of the metabolic products. nih.gov

In soil, the primary degradation products are 3,5-xylenol and N-methylcarbamic acid. agropages.com The mobility of these metabolites will determine their potential to move beyond the initial area of application.

Studies on the analogous compound methiocarb reveal that while the parent compound has low mobility, its metabolites can be highly mobile in soils and are likely to move with soil water. apvma.gov.au For example, methiocarb sulfoxide (B87167) and its corresponding phenol (B47542) are highly mobile. apvma.gov.au Similarly, for the insecticide mexacarbate (B1676544), the demethylated products and the corresponding phenol were detected in water and aquatic plants, indicating their mobility and distribution in the aquatic environment. nih.govtandfonline.com These findings suggest that even if the parent carbamate (B1207046) is relatively immobile, its degradation can lead to the formation of more mobile compounds that can be transported within the environment.

Environmental Transport Mechanisms

The environmental transport of this compound and its byproducts is governed by several mechanisms.

Leaching: Due to its strong adsorption to soil organic matter, the leaching of the parent compound, this compound, is considered to have a low potential. nih.govvulcanchem.com However, the potential for leaching of its more mobile metabolites exists, particularly in soils with low organic content or under conditions of heavy rainfall. apvma.gov.au

Runoff: While not explicitly detailed for this compound, pesticides with moderate to high water solubility and persistence can be transported from agricultural fields to surface water bodies via runoff. Given its water solubility of 0.47 g/L, this could be a potential transport pathway.

Atmospheric Transport: Volatilization of this compound from moist soil or water surfaces is not considered a significant transport mechanism due to its low estimated Henry's Law constant. nih.govvulcanchem.com However, once in the atmosphere, the vapor-phase compound can be transported over short distances before being degraded by hydroxyl radicals. nih.gov Particulate-bound this compound can be transported by wind and deposited elsewhere. nih.gov

Biotic Transport: The compound can be taken up by organisms. Bioconcentration factors (BCF) have been determined for this compound in various aquatic organisms, including catfish (550), crayfish (104), and snails (260). nih.gov This indicates a potential for the compound to accumulate in aquatic life and move through the food chain.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting trace levels of 3,5-xylyl methylcarbamate (XMC) in environmental samples?

  • Methodology : Electrochemical sensors modified with graphene and gold nanoparticles offer high sensitivity. A molecularly imprinted polymer (MIP) synthesized using XMC as a template, methacrylic acid (MAA) as a functional monomer, and ethylene glycol maleic rosinate acrylate (EGMRA) as a cross-linker demonstrated a linear detection range of 1.0×10⁻⁷–2.0×10⁻⁵ mol·L⁻¹ and a detection limit of 1.5×10⁻⁸ mol·L⁻¹. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for performance validation .

Q. How does XMC differ structurally and functionally from other carbamate insecticides (e.g., methiocarb, propoxur)?

  • Analysis : XMC (3,5-dimethylphenyl methylcarbamate) lacks sulfur-containing substituents present in methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate), which influences its environmental persistence and toxicity. Unlike propoxur (2-isopropoxyphenyl methylcarbamate), XMC’s 3,5-dimethylphenyl group enhances hydrophobicity, affecting its binding to acetylcholinesterase and environmental mobility .

Q. What are the primary environmental fate pathways of XMC in aquatic ecosystems?

  • Experimental Design : Model ecosystem studies using radioisotope-labeled XMC revealed rapid adsorption to sediments and bioconcentration in algae and invertebrates. Hydrolysis dominates degradation under alkaline conditions (pH >8), producing 3,5-dimethylphenol as a major metabolite. Gas chromatography-mass spectrometry (GC-MS) is recommended for tracking degradation products .

Advanced Research Questions

Q. How can molecular imprinting techniques be optimized to improve selectivity of XMC sensors in complex matrices (e.g., soil, vegetable extracts)?

  • Methodological Considerations : Cross-linker choice (e.g., EGMRA vs. ethylene glycol dimethacrylate) impacts template rebinding efficiency. Pre-treatment of samples with solid-phase extraction (SPE) using C18 cartridges reduces matrix interference. Validation with spiked vegetable samples (e.g., cabbage, spinach) showed recovery rates >90% when coupled with DPV .

Q. What factors explain discrepancies in reported half-lives of XMC in freshwater vs. marine systems?

  • Data Contradiction Analysis : Marine systems show prolonged half-lives (>14 days) due to salinity-driven inhibition of hydrolytic enzymes. In freshwater, microbial degradation by Pseudomonas spp. accelerates breakdown (half-life ~5 days). Studies must control for dissolved organic carbon (DOC) and ionic strength to reconcile data .

Q. What are the mechanistic implications of XMC’s oxidative vs. hydrolytic degradation in toxicity studies?

  • Advanced Analysis : Hydrolysis reduces toxicity (LC50 in Daphnia magna increases from 0.12 mg·L⁻¹ to 1.5 mg·L⁻¹ for 3,5-dimethylphenol), while UV-induced oxidation generates nitroso derivatives with higher neurotoxic potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for identifying transient intermediates .

Q. How does the presence of co-occurring pesticides (e.g., carbaryl) influence XMC’s electrochemical detection limits?

  • Interference Study : Carbaryl’s oxidation peak overlaps with XMC at unmodified electrodes. Graphene-AuNP-modified sensors resolve this via distinct redox potentials (−0.35 V for XMC vs. −0.28 V for carbaryl at pH 7.0). Cross-reactivity tests require optimizing buffer composition (e.g., phosphate vs. acetate) .

Methodological Resources

  • Electrochemical Sensor Protocols : Refer to Hu et al. (2015) for step-by-step MIP synthesis and electrode modification .
  • Environmental Sampling : Kanazawa et al. (1975) provide protocols for aquatic model ecosystems using ¹⁴C-labeled XMC .
  • Analytical Validation : Use NIST-certified reference standards (e.g., XMC Solution, 100 µg/mL in acetonitrile) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Xylyl methylcarbamate
Reactant of Route 2
Reactant of Route 2
3,5-Xylyl methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.